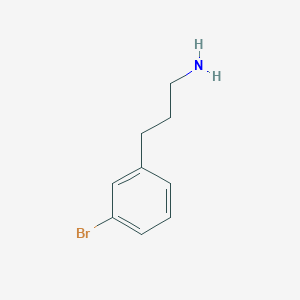

3-(3-Bromophenyl)propan-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(3-Bromophenyl)propan-1-amine derivatives involves various strategies, including enzymatic approaches for the creation of enantioenriched compounds. For example, biotransamination experiments have been utilized to yield both (R)- and (S)-amine enantiomers with high selectivity, employing ketones as starting materials (Mourelle-Insua et al., 2016). Additionally, synthetic protocols for introducing bromodifluoromethyl groups at the C4 position of thiazoles, indicating potential routes for the functionalization of related structures, have been reported (Colella et al., 2018).

Molecular Structure Analysis

The structural characterization of compounds related to 3-(3-Bromophenyl)propan-1-amine has been extensively studied. Crystallographic analysis has revealed detailed insights into their molecular arrangements, demonstrating various intermolecular interactions that contribute to their stability. For instance, studies on alkyl substituted N,4-diphenyl thiazole-2-amines have provided data on their crystal structures, highlighting the significance of torsional angles and hydrogen bonding interactions (Nadaf et al., 2019).

Chemical Reactions and Properties

3-(3-Bromophenyl)propan-1-amine undergoes various chemical reactions, offering pathways to diverse organic compounds. Reaction mechanisms, such as amine-induced rearrangements, have been explored to yield α-substituted indole-3-acetamides and β-substituted tryptamines, illustrating the compound's versatility in organic synthesis (Sanchez & Parcell, 1990).

Physical Properties Analysis

The physical properties of compounds derived from 3-(3-Bromophenyl)propan-1-amine, such as their crystal structures and spectroscopic characteristics, have been meticulously studied. These investigations offer valuable information on their molecular geometries and the impact of various substituents on their physical attributes. For example, the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine provided insights into its structural stability and potential for nonlinear optical properties (Tamer et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazoles and Thienoimidazoles

- Application : 3-(3-Bromophenyl)propan-1-amine is utilized in the synthesis of various benzimidazoles and thienoimidazoles. For instance, o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide (CuI) catalysis to produce 1-substituted benzimidazoles. This method demonstrates moderate to good yields, showcasing the compound's role in heterocyclic chemistry (Lygin & Meijere, 2009).

Chemoenzymatic Strategy for Antimicrobial Agents

- Application : The compound is used in developing chemoenzymatic strategies for synthesizing enantioenriched amines, which are precursors for antimicrobial agents like Levofloxacin. This process involves biotransamination and kinetic resolutions using enzymes like transaminases and lipases, indicating the compound's relevance in medicinal chemistry (Mourelle-Insua et al., 2016).

Catalytic Amination in Polymer Synthesis

- Application : The compound plays a role in the catalytic amination for synthesizing hybrid polymacrocycles, which include porphyrin and azacrown ether moieties. This application is significant in the field of polymer chemistry, where the compound assists in creating complex macrocyclic structures (Yakushev et al., 2016).

Synthesis of Tertiary Amines for Corrosion Inhibition

- Application : 3-(3-Bromophenyl)propan-1-amine is involved in synthesizing tertiary amines, which are tested as corrosion inhibitors for carbon steel. This highlights its importance in materials science, particularly in the development of protective coatings for metals (Gao, Liang, & Wang, 2007).

Synthesis of Luminescent Covalent-Organic Polymers

- Application : This compound is used in the synthesis of luminescent covalent-organic polymers (COPs), which have applications in detecting explosives and small organic molecules. The COPs synthesized show high sensitivity and selectivity, making the compound significant in the development of sensory materials (Xiang & Cao, 2012).

Synthesis of Tetrazol Amide Derivatives

- Application : 3-(3-Bromophenyl)propan-1-amine is employed in the efficient synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives. These compounds have potential applications in various fields of chemistry, highlighting the versatility of 3-(3-Bromophenyl)propan-1-amine (Yang et al., 2017).

CO2 Capture by Ionic Liquids

- Application : The compound is used in creating ionic liquids that can capture CO2. This application is particularly relevant in environmental chemistry and sustainability, where it contributes to the development of materials for greenhouse gas sequestration (Bates et al., 2002).

Eigenschaften

IUPAC Name |

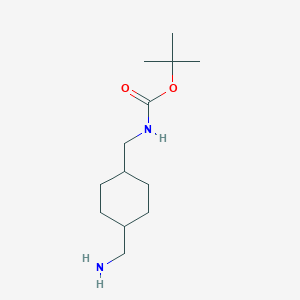

3-(3-bromophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGRDQALSKYUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593168 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)propan-1-amine | |

CAS RN |

174689-12-4 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)

![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)